Benzyl 3-fluoro-2-iodobenzoate
CAS No.:
Cat. No.: VC13736245
Molecular Formula: C14H10FIO2
Molecular Weight: 356.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10FIO2 |
|---|---|
| Molecular Weight | 356.13 g/mol |
| IUPAC Name | benzyl 3-fluoro-2-iodobenzoate |
| Standard InChI | InChI=1S/C14H10FIO2/c15-12-8-4-7-11(13(12)16)14(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
| Standard InChI Key | AVRCDFCBJKDFDN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C(=CC=C2)F)I |
Introduction
Chemical Identity and Structural Features
Benzyl 3-fluoro-2-iodobenzoate is characterized by the following molecular attributes:
| Property | Value |
|---|---|
| CAS Number | 2816629-08-8 |
| Molecular Formula | C₁₄H₁₀FIO₂ |
| Molecular Weight | 388.13 g/mol |
| IUPAC Name | Benzyl 3-fluoro-2-iodobenzoate |
| Structural Features | Ortho-iodo, meta-fluoro substituents on benzoate; benzyl ester group |
The compound’s structure (Figure 1) features an iodine atom at the ortho position and a fluorine atom at the meta position relative to the ester group. This arrangement influences its electronic properties, with the electron-withdrawing iodine and fluorine atoms modulating the aromatic ring’s reactivity .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of benzyl 3-fluoro-2-iodobenzoate likely involves sequential halogenation and esterification steps. A plausible pathway includes:
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Iodination of 3-fluorobenzoic acid: Electrophilic iodination using agents like N-iodosuccinimide (NIS) or iodonium salts .
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Esterification with benzyl alcohol: Activation of the carboxylic acid (e.g., via thionyl chloride) followed by reaction with benzyl alcohol.
Key reaction conditions from analogous syntheses include:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodination | NIS, H₂SO₄, 0–5°C, 12 h | 78–85 | |
| Esterification | SOCl₂, benzyl alcohol, reflux | 90–95 |
Optimization Challenges
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Regioselectivity: Ensuring iodination occurs preferentially at the ortho position requires careful control of reaction kinetics and directing groups .
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Purification: Column chromatography or recrystallization is essential due to the compound’s high molecular weight and halogen content .
Physicochemical Properties
Stability and Solubility
Benzyl 3-fluoro-2-iodobenzoate exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane, THF, and DMF. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.85 (d, J = 8.1 Hz, 1H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 5.35 (s, 2H, CH₂) .
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¹³C NMR: 165.2 (C=O), 134.5 (C-I), 128.9–127.3 (Ar-C), 67.1 (CH₂) .
Applications in Organic Synthesis
Electrophilic Halogenation
The iodine substituent facilitates participation in Ullmann couplings and Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation (Table 2) .
| Reaction Type | Substrate | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 76 |
| Ullmann Coupling | 4-Bromotoluene | CuI, L-proline | 68 |
Fluorine-Directed Reactivity
The meta-fluorine atom enhances electrophilic substitution at the para position, enabling regioselective functionalization .
| Hazard Category | Precautionary Codes | Mitigation Strategy |
|---|---|---|
| Skin Contact | P280, P302 + P352 | Wear nitrile gloves; wash with soap |
| Inhalation | P261, P284 | Use fume hood; respirator if needed |
| Environmental Release | P273 | Contain spills; avoid water systems |
Future Research Directions
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